3-Chloro-5-(pentafluorosulfur)benzyl bromide

描述

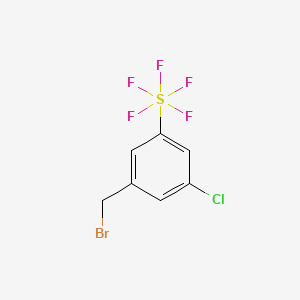

3-Chloro-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5BrClF5S and a molecular weight of 331.53 g/mol . This compound is characterized by the presence of a benzyl bromide group substituted with chlorine and a pentafluorosulfur group. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 3-Chloro-5-(pentafluorosulfur)benzyl alcohol. The reaction is carried out under controlled conditions using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or chloroform. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety .

化学反应分析

Types of Reactions

3-Chloro-5-(pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of benzyl derivatives with reduced sulfur functionalities.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of benzyl derivatives with reduced sulfur functionalities.

科学研究应用

3-Chloro-5-(pentafluorosulfur)benzyl bromide is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

Medicine: Investigated for its potential use in the development of pharmaceuticals with specific therapeutic properties.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of the pentafluorosulfur group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

相似化合物的比较

Similar Compounds

- 3-Chloro-5-(trifluoromethyl)benzyl bromide

- 3-Chloro-5-(difluoromethyl)benzyl bromide

- 3-Chloro-5-(fluoromethyl)benzyl bromide

Uniqueness

3-Chloro-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased reactivity and stability compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high reactivity and selectivity.

生物活性

Overview

3-Chloro-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5BrClF5S and a molecular weight of 331.53 g/mol. It is characterized by the presence of a pentafluorosulfur group, which significantly influences its chemical reactivity and biological activity. This compound is utilized in various fields, including organic synthesis, medicinal chemistry, and agrochemical development.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles, leading to the formation of covalent bonds with target biomolecules. The pentafluorosulfur group enhances the compound's reactivity, making it a valuable reagent in various chemical transformations. The specific pathways and molecular targets depend on the nature of the nucleophiles involved in the reactions.

The compound undergoes several types of reactions that contribute to its biological activity:

- Nucleophilic Substitution Reactions : The bromide group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

- Oxidation Reactions : It can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions : Reduction can lead to benzyl derivatives with altered sulfur functionalities.

Biological Applications

This compound has been investigated for its potential applications in drug discovery and development:

- Medicinal Chemistry : The compound is explored for developing pharmaceuticals due to its unique properties that may enhance metabolic stability and selectivity.

- Biological Activity Studies : Research has shown that compounds containing pentafluorosulfur groups exhibit distinct biological activities, making them candidates for further investigation in therapeutic contexts.

Case Studies

Recent studies have highlighted the significance of pentafluorosulfur-containing compounds in biological systems:

- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited inhibitory effects on certain enzymes, suggesting potential applications in treating diseases related to enzyme dysfunction.

- Toxicological Assessments : Toxicity evaluations have indicated that while the compound shows promise in biological applications, careful assessment is necessary due to the potential for adverse effects associated with fluorinated compounds.

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClF5S |

| Molecular Weight | 331.53 g/mol |

| CAS Number | 1240257-05-9 |

| Key Functional Group | Pentafluorosulfur |

| Potential Applications | Drug discovery, organic synthesis |

| Biological Activity | Enzyme inhibition, metabolic studies |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-5-(pentafluorosulfur)benzyl bromide?

The synthesis of this compound typically involves radical addition of pentafluorosulfur bromide (SFBr) to chloro-substituted aromatic precursors. Evidence from analogous systems (e.g., SFBr addition to olefins) suggests using free-radical initiators like peroxides under controlled thermal conditions . For benzyl bromide derivatives, HBr-mediated bromination of benzyl alcohol analogs is common, but SF group incorporation requires inert atmospheres (N/Ar) and non-polar solvents (e.g., CCl) to minimize side reactions .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC/MS): Detect molecular ion peaks (e.g., [M]) and fragmentation patterns. For derivatives, trifluoroacetyl groups enhance volatility and spectral resolution .

- NMR Spectroscopy: F NMR is critical for identifying SF group environments, while H NMR resolves benzyl bromide protons (δ ~4.5–5.0 ppm) .

- Elemental Analysis: Confirm stoichiometry of Cl, Br, and F atoms .

Q. What safety protocols are essential for handling this compound?

- Storage: Store at 2–8°C in amber glass vials under inert gas to prevent hydrolysis or photodegradation. Avoid contact with moisture .

- PPE: Use nitrile gloves, fume hoods, and eye protection. SFBr derivatives may release toxic HF or HBr upon decomposition .

Advanced Research Questions

Q. How does the pentafluorosulfur group influence electrophilic substitution patterns in aromatic systems?

The SF group is a strong electron-withdrawing meta-director. In this compound, the para-position to SF is sterically hindered, favoring reactions (e.g., nucleophilic displacement of bromide) at the benzyl carbon. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reactivity data for substituted benzyl bromides?

Discrepancies may arise from solvent polarity, catalyst choice, or competing reaction pathways. For example:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN reactions, while non-polar solvents favor radical mechanisms .

- Cross-Validation: Combine kinetic studies (e.g., Arrhenius plots) with spectroscopic monitoring (e.g., in situ IR) to identify intermediates .

Q. How can derivatization improve detection limits in trace analysis?

- Trifluoroacetylation: Reacting the benzyl bromide with trifluoroacetic anhydride forms a volatile derivative for GC/MS, lowering detection limits to ng/mL levels .

- HPLC Optimization: Use pentafluorophenyl columns to enhance retention and separation of SF-containing analogs. Adjust mobile phase pH to 3–5 to minimize silanol interactions .

Q. What mechanistic insights explain SF5_55Br’s reactivity compared to SF5_55Cl?

SFBr exhibits higher electrophilicity due to weaker S–Br bonds (vs. S–Cl), enabling faster radical chain propagation. Kinetic studies show SFBr additions proceed at lower activation energies (ΔG ~15–20 kJ/mol less than SFCl) in aromatic systems .

Q. Notes

属性

IUPAC Name |

[3-(bromomethyl)-5-chlorophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRNMUYUJBXJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201187970 | |

| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-05-9 | |

| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。